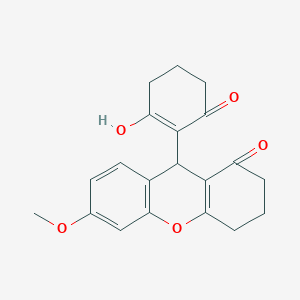![molecular formula C15H12N2O6S B11510864 3-(1,3-Dioxolan-2-yl)-4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-1,2-benzoxazole](/img/structure/B11510864.png)
3-(1,3-Dioxolan-2-yl)-4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1,2-BENZOXAZOLE is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a furan ring, a nitro group, and a benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1,2-BENZOXAZOLE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Nitro Group: Nitration of the benzoxazole core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Furan Ring: This can be done via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the benzoxazole derivative.
Formation of the Dioxolane Ring: The final step involves the formation of the dioxolane ring through the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1,2-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring and the dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1,2-BENZOXAZOLE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the furan and dioxolane rings could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dithian-2-yl)furan
- 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Uniqueness
What sets 3-(1,3-DIOXOLAN-2-YL)-4-{[(FURAN-2-YL)METHYL]SULFANYL}-6-NITRO-1,2-BENZOXAZOLE apart is its combination of a nitro group with both a furan and a dioxolane ring, which is not commonly found in similar compounds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H12N2O6S |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-4-(furan-2-ylmethylsulfanyl)-6-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C15H12N2O6S/c18-17(19)9-6-11-13(14(16-23-11)15-21-4-5-22-15)12(7-9)24-8-10-2-1-3-20-10/h1-3,6-7,15H,4-5,8H2 |
InChI Key |
OJVIJUNXUFFSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NOC3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B11510781.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11510784.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510796.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11510799.png)

![4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11510808.png)

![1,7-Bis-(4-fluoro-phenyl)-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11510817.png)

![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide](/img/structure/B11510834.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11510842.png)
![N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide](/img/structure/B11510849.png)
![4-Hydroxy-3-[3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11510879.png)
![6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11510887.png)
